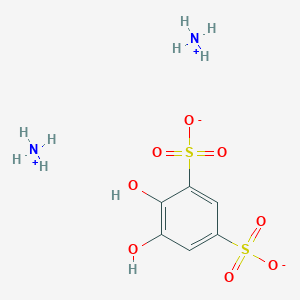
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate is a chemical compound known for its unique properties and applications in various fields. It is a derivative of benzene with two hydroxyl groups and two sulfonate groups attached to the benzene ring. This compound is often used in scientific research due to its ability to interact with metal ions and its antioxidant properties.
準備方法
Synthetic Routes and Reaction Conditions
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate can be synthesized through the sulfonation of 4,5-dihydroxybenzene. The reaction typically involves the use of sulfuric acid and ammonium hydroxide. The process includes the following steps:
Sulfonation: 4,5-dihydroxybenzene is treated with sulfuric acid to introduce sulfonate groups.
Neutralization: The resulting sulfonated product is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 4,5-dihydroxybenzene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with ammonium hydroxide, and the product is purified through crystallization and filtration processes.
化学反応の分析
Types of Reactions
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinones are the major products formed.
Reduction: Hydroquinones are the primary products.
Substitution: Various substituted derivatives of the original compound are formed.
科学的研究の応用
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for metal ions and as an antioxidant.
Biology: It is employed in studies involving oxidative stress and free radical scavenging.
Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.
作用機序
The compound exerts its effects primarily through its ability to chelate metal ions and scavenge free radicals. The hydroxyl groups on the benzene ring can donate electrons to metal ions, forming stable complexes. Additionally, the compound can neutralize free radicals by donating hydrogen atoms, thereby preventing oxidative damage.
類似化合物との比較
Similar Compounds
- Sodium 4,5-dihydroxybenzene-1,3-disulfonate
- Lithium 4,5-dihydroxybenzene-1,3-disulfonate
- Potassium 4,5-dihydroxybenzene-1,3-disulfonate
Uniqueness
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate is unique due to its specific ammonium ion, which can form extensive hydrogen-bonding arrays with surrounding molecules. This property makes it particularly useful in applications requiring strong intermolecular interactions, such as in the development of bioadhesives and in studies of charge transfer in solid-state fuel cells .
特性
分子式 |
C6H12N2O8S2 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC名 |
diazanium;4,5-dihydroxybenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H6O8S2.2H3N/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);2*1H3 |
InChIキー |
QRHVTKBSFOFYHZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
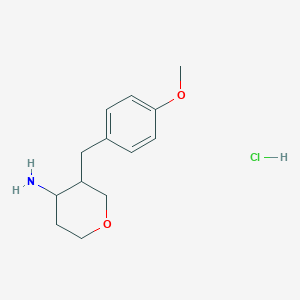
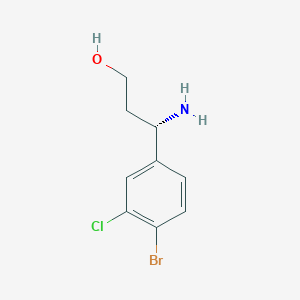
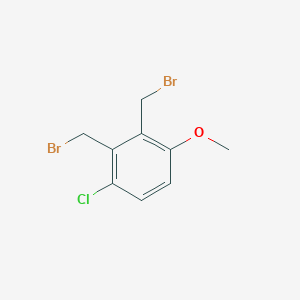
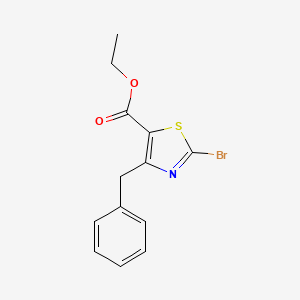
![[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)
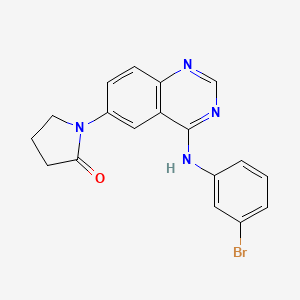
amine](/img/structure/B13085429.png)
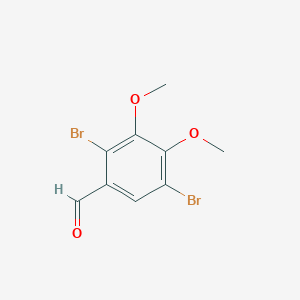
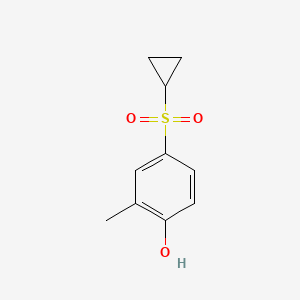
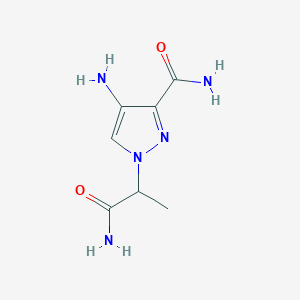
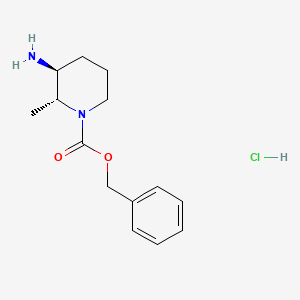
![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)
